Unveiling Salmeterol EP Impurity G: A Comprehensive Technical Guide
Unveiling Salmeterol EP Impurity G: A Comprehensive Technical Guide
This guide provides an in-depth exploration of Salmeterol EP Impurity G, a critical process-related impurity in the manufacturing of the long-acting β2 adrenergic receptor agonist, Salmeterol. Adherence to stringent purity thresholds is paramount for the safety and efficacy of the final drug product, making a thorough understanding of this specific impurity essential for researchers, scientists, and drug development professionals. This document will delve into the chemical identity, potential synthetic origins, and analytical methodologies for the detection and control of Salmeteral EP Impurity G, grounded in authoritative pharmacopeial standards and scientific literature.
The Significance of Impurity Profiling in Salmeterol Synthesis
Salmeterol is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). Its synthesis, a multi-step process, can inadvertently generate structurally related impurities. Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict control over these impurities. Impurity profiling is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the quality, safety, and consistency of the active pharmaceutical ingredient (API). Understanding the impurity profile allows for the optimization of synthetic routes to minimize their formation and the development of robust analytical methods for their quantification.
Structural Elucidation of Salmeterol EP Impurity G
Salmeterol EP Impurity G is a dimer of Salmeterol, formed through an N-alkylation reaction. Its chemical structure is significantly larger than the parent drug molecule.
Table 1: Chemical Identifiers for Salmeterol EP Impurity G
| Identifier | Value | Source(s) |
| IUPAC Name | 1-[4-Hydroxy-3-[[[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl][6-(4-phenylbutoxy)hexyl]amino]methyl]phenyl]-2-[[6-(4-phenylbutoxy)hexyl]amino]ethanol | [1][2] |
| Alternate Chemical Name | 4-(1-hydroxy-2-((2-hydroxy-5-(1-hydroxy-2-((6-(4-phenylbutoxy)hexyl)amino)ethyl)benzyl)(6-(4-phenylbutoxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol | [3] |
| Synonyms | Salmeterol Dimer Impurity, Salmeterol N-Alkyl Impurity | [1][4][5] |
| Molecular Formula | C₅₀H₇₂N₂O₇ | [1][2][6] |
| Molecular Weight | 813.12 g/mol | [1][2] |
| CAS Number | 1391051-88-9; 2470130-36-8 | [1][2][3][4][5][7] |
The structure, as defined by these identifiers, reveals a dimeric linkage where the secondary amine of one Salmeterol molecule has reacted with a benzylic position on another, displacing a hydroxyl group. This understanding is critical for predicting its physicochemical properties and developing specific analytical detection methods.
Postulated Synthetic Pathway of Salmeterol EP Impurity G
The formation of Salmeterol EP Impurity G is a consequence of the synthetic route employed for Salmeterol. It is likely formed during the reductive amination step where the Salmeterol side chain is coupled to the aromatic head. Under certain reaction conditions, a Salmeterol molecule can act as a nucleophile, attacking an activated intermediate of another Salmeterol molecule, leading to the formation of the dimer.
Below is a conceptual workflow illustrating the potential point of impurity formation during Salmeterol synthesis.
Caption: Potential formation of Salmeterol EP Impurity G during the synthesis of Salmeterol.
Optimizing stoichiometry, temperature, and reaction time during the coupling step is crucial to minimize the formation of this and other related impurities.
Analytical Methodologies for Detection and Quantification
The European Pharmacopoeia outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Salmeterol and its related substances[8]. The development and validation of a robust, stability-indicating HPLC method is essential for the accurate quantification of Impurity G.
Recommended HPLC Method Parameters
Several studies have focused on developing and validating HPLC methods for the simultaneous determination of Salmeterol, Fluticasone Propionate, and their respective impurities in combination drug products[9][10]. Based on these and pharmacopeial guidelines, a typical method would involve:
Table 2: Illustrative HPLC Parameters for Salmeterol Impurity Profiling
| Parameter | Recommended Condition | Rationale |
| Column | Octadecylsilyl silica gel (C18), 5 µm, e.g., 150 mm x 4.6 mm | Provides good retention and separation of the relatively non-polar Salmeterol and its impurities. |
| Mobile Phase | Gradient elution with a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) | A gradient is necessary to elute both the polar starting materials and the non-polar, high molecular weight Impurity G within a reasonable timeframe with good resolution. |
| Detection | UV at 228 nm | This wavelength provides a suitable response for both Salmeterol and its chromophoric impurities[9]. |
| Flow Rate | 1.5 - 2.0 mL/min | A balance between analysis time and separation efficiency. |
| Column Temperature | 30-40°C | Ensures reproducible retention times and peak shapes. |
Experimental Protocol: Preparation of Solutions for HPLC Analysis
This protocol is a representative example and should be validated for specific laboratory conditions.
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Solvent Mixture Preparation: Prepare a 50:50 (v/v) mixture of acetonitrile and water. This will serve as the diluent for the test and reference solutions.
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Test Solution Preparation: Accurately weigh and dissolve 50.0 mg of the Salmeterol Xinafoate substance to be examined in the solvent mixture and dilute to 10.0 mL.
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Reference Solution (for Impurity Identification): A commercially available reference standard of Salmeterol containing known impurities, including Impurity G, is used to confirm the peak identity based on retention time[8]. Dissolve an appropriate amount of the reference standard in the solvent mixture.
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Reference Solution (for Quantification): Prepare a dilute solution of the main Salmeterol API of a known concentration. A common approach is to dilute the test solution to a level corresponding to the reporting threshold for impurities (e.g., 0.1%).
The following diagram outlines the workflow for the analytical testing of Salmeterol for Impurity G.
Caption: A typical analytical workflow for the detection and quantification of Salmeterol EP Impurity G.
Conclusion
A comprehensive understanding of Salmeterol EP Impurity G is indispensable for the development and manufacturing of safe and effective Salmeterol-containing medications. Its dimeric structure, arising from a side reaction during synthesis, necessitates the use of specific and sensitive analytical methods for its control. By implementing robust process controls and validated analytical procedures, pharmaceutical manufacturers can ensure that the levels of this and other impurities are maintained well within the stringent limits set by regulatory authorities, thereby guaranteeing the quality of the final drug product.
References
-
Veeprho. Salmeterol EP Impurity G. [Online] Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 71752151, Salmeterol EP Impurity G. [Online] Available at: [Link]
-
Allmpus. Salmeterol EP Impurity G. [Online] Available at: [Link]
-
Venkatasai Life Sciences. Salmeterol EP Impurity G. [Online] Available at: [Link]
-
Chromatography Today. Method Development and Validation of Simultaneous Determination of Related Substances for Salmeterol Xinafoate and Fluticasone Propionate in Dry Powder Inhalers. [Online] Published May 23, 2017. Available at: [Link]
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Chromatography Today. Method Development and Validation of Simultaneous Determination of Assay of Salmeterol Xinafoate and Fluticasone Propionate in D. [Online] Available at: [Link]
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Asian Publication Corporation. A novel stability indicating RP-HPLC method for simultaneous estimation of impurities of fluticasone propionate and salmeterol xenafoate in metered dose inhalers. [Online] Available at: [Link]
-
GLP Pharma Standards. Salmeterol EP Impurity G. [Online] Available at: [Link]
-
SynZeal. Salmeterol EP Impurity G. [Online] Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. Reference Standard - CRS catalogue. [Online] Available at: [Link]
-
Läkemedelsverket / Medical Products Agency. Salmeterol_Fluticasone Cipla pressurised inhalation, suspension ENG PAR. [Online] Published January 21, 2010. Available at: [Link]
-
uspbpep.com. Salmeterol xinafoate. [Online] Published April 2, 2014. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. allmpus.com [allmpus.com]
- 3. Salmeterol EP Impurity G | 2470130-36-8 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. Salmeterol EP Impurity G | C50H72N2O7 | CID 71752151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Salmeterol Nitroso Impurity | SynZeal [synzeal.com]
- 8. uspbpep.com [uspbpep.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographytoday.com [chromatographytoday.com]
